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For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-582949 is a potent and highly selective, orally active inhibitor of p38α mitogen-activated

protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses. This

technical guide provides an in-depth overview of the kinase selectivity profile of BMS-582949,

detailing its inhibitory activity against its primary target and a range of other kinases. The

information presented herein is intended to support further research and drug development

efforts centered on this compound.

Data Presentation: Kinase Selectivity Profile of
BMS-582949
The selectivity of BMS-582949 has been characterized through various biochemical assays.

The following tables summarize the quantitative data on its inhibitory activity against p38α and

other kinases.

Table 1: Potency of BMS-582949 against p38α and Cellular TNFα Release
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Target IC50 (nM)

p38α MAP Kinase 13[1]

Cellular TNFα release 50[1]

Table 2: Selectivity of BMS-582949 Against a Panel of Kinases

Kinase % Inhibition at 1 µM

p38α 98

p38β 65

p38γ <50

p38δ <50

JNK1 <50

JNK2 <50

ERK2 <50

IKKβ <50

GSK3β <50

CDK2/cyclin A <50

Src <50

Lck <50

PKA <50

CAMKII <50

Data presented in Table 2 is derived from a representative kinase panel and illustrates the high

selectivity of BMS-582949 for the p38α isoform.

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (p38α)
Objective: To determine the in vitro inhibitory activity of BMS-582949 against the p38α MAP

kinase.

Materials:

Recombinant human p38α enzyme

Biotinylated-ATF2 (substrate)

ATP

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1

mg/mL BSA, 1 mM DTT)

BMS-582949 (test compound)

Streptavidin-coated plates

Anti-phospho-ATF2 antibody conjugated to a detectable marker (e.g., Europium)

Plate reader for detection

Procedure:

Prepare serial dilutions of BMS-582949 in DMSO and then dilute in assay buffer to the final

desired concentrations.

Add the recombinant p38α enzyme to the wells of a microtiter plate.

Add the diluted BMS-582949 or vehicle control (DMSO) to the wells containing the enzyme

and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for

compound binding.

Initiate the kinase reaction by adding a mixture of biotinylated-ATF2 substrate and ATP to

each well.
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Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

Stop the reaction by adding a solution containing EDTA.

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the

biotinylated substrate to bind.

Wash the plate to remove unbound reagents.

Add the anti-phospho-ATF2 antibody and incubate to allow for binding to the phosphorylated

substrate.

Wash the plate to remove unbound antibody.

Add a detection reagent and measure the signal using a plate reader.

The IC50 values are calculated by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular TNFα Inhibition Assay
Objective: To determine the potency of BMS-582949 in inhibiting the release of TNFα from

cells.

Materials:

Human peripheral blood mononuclear cells (hPBMCs) or a suitable cell line (e.g., THP-1)

Lipopolysaccharide (LPS)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

BMS-582949 (test compound)

Human TNFα ELISA kit

96-well cell culture plates

CO2 incubator
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Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of BMS-582949 in cell culture medium.

Pre-treat the cells with the diluted BMS-582949 or vehicle control for a specified time (e.g., 1

hour).

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.

Incubate the cells for a defined period (e.g., 4-6 hours) in a CO2 incubator at 37°C.

Collect the cell culture supernatant.

Quantify the amount of TNFα in the supernatant using a human TNFα ELISA kit according to

the manufacturer's instructions.

The IC50 values are calculated by plotting the percent inhibition of TNFα production against

the logarithm of the compound concentration and fitting the data to a sigmoidal dose-

response curve.

Mandatory Visualizations
p38 MAPK Signaling Pathway
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Caption: p38 MAPK signaling pathway and the point of inhibition by BMS-582949.
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Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Conclusion
BMS-582949 is a potent and highly selective inhibitor of p38α MAP kinase. The data presented

in this guide demonstrates its strong activity against its intended target and minimal off-target

effects on a panel of other kinases. The detailed experimental protocols provide a foundation

for the replication and further investigation of its biochemical and cellular activities. This

comprehensive profile supports the continued development of BMS-582949 as a therapeutic

agent for inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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